(4-methoxyphenyl)-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone
Description
Properties
IUPAC Name |
(4-methoxyphenyl)-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-26-19-9-7-18(8-10-19)20(23)21-12-14-22(15-13-21)27(24,25)16-11-17-5-3-2-4-6-17/h2-11,16H,12-15H2,1H3/b16-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEHMDAORQJVBJ-LFIBNONCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-methoxyphenyl)-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone typically involves multiple steps, including the formation of the piperazine ring, the introduction of the methoxyphenyl group, and the addition of the phenylethenyl sulfonyl group. Common synthetic routes may include:
Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.
Introduction of the Methoxyphenyl Group: This step often involves the use of methoxyphenyl halides in a nucleophilic substitution reaction with the piperazine ring.
Addition of the Phenylethenyl Sulfonyl Group: This can be accomplished through a sulfonylation reaction using phenylethenyl sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of biocatalysts may be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
(4-methoxyphenyl)-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The phenylethenyl group can be reduced to form phenylethyl derivatives.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield quinones, while reduction of the phenylethenyl group may produce phenylethyl derivatives.
Scientific Research Applications
(4-methoxyphenyl)-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological processes involving piperazine derivatives.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-methoxyphenyl)-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The methoxyphenyl and phenylethenyl sulfonyl groups may enhance the compound’s binding affinity and specificity for these targets.
Comparison with Similar Compounds
Substituent Effects on the Aromatic Ring
- (4-Fluorophenyl) Analog: Replacing methoxy with fluoro (as in (4-fluorophenyl)-[4-[(Z)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone) reduces steric bulk and increases electronegativity. This may improve metabolic stability but diminish hydrogen bonding capacity compared to the methoxy group, which can donate electrons via resonance .
- (3-Fluorophenyl) Derivatives: Compounds like (3-fluorophenyl)-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methanone (333757-10-1) highlight positional isomerism. The meta-fluoro substitution may disrupt π-π stacking interactions critical for target binding, unlike the para-methoxy group in the parent compound .
- Chloro and Methyl Substituents : describes a 5-chloro-2-methoxy-4-methylphenyl analog. Chlorine’s electron-withdrawing effect and larger size could enhance binding affinity but reduce solubility compared to methoxy .
Stereochemical Variations
- The (E)-configuration in the parent compound likely optimizes steric alignment with target sites .
Piperazine Modifications
- Methylpiperazine Derivatives: Compounds like (4-methylpiperazin-1-yl)methanone () exhibit increased basicity, which could enhance solubility in acidic environments but reduce blood-brain barrier penetration compared to the unsubstituted piperazine .
Sulfonyl Group Variations
- Benzimidazole-Containing Analogs: ZINC000032736238 () replaces the styryl group with a benzimidazole, forming a π-donor hydrogen bond (3.94 Å with Asn 347). The parent compound’s styryl moiety may instead engage in hydrophobic interactions or weaker van der Waals forces .
Key Differentiators and Advantages
- Methoxy Group : Balances hydrophobicity and hydrogen bonding, unlike purely hydrophobic (methyl) or polar (fluoro) substituents.
- (E)-Styryl Moiety : Optimizes spatial alignment for target binding compared to (Z)-isomers or flexible linkers.
- Sulfonylpiperazine Core : Provides strong hydrogen bond acceptance, critical for enzyme inhibition (e.g., COX-2).
Biological Activity
The compound (4-methoxyphenyl)-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. Its structural components, including a piperazine ring and a methoxyphenyl group, suggest diverse therapeutic applications. This article explores the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Structural Characteristics
The compound's structure is characterized by several functional groups that may influence its biological activity:
- Piperazine Ring : Known for its role in various pharmacological agents.
- Methoxy Group : Enhances lipophilicity, potentially affecting absorption and distribution.
- Sulfonyl Linkage : Often associated with increased biological activity.
Predicted Biological Activities
Computational methods such as PASS (Prediction of Activity Spectra for Substances) have been employed to predict the biological activities of this compound. The predictions suggest various therapeutic potentials, including:
- Anti-inflammatory
- Analgesic
- Anticancer
- Antidepressant
These predictions are based on the structural similarities with other bioactive compounds.
Comparative Analysis of Similar Compounds
A comparison with structurally similar compounds provides insight into the potential biological activities of this compound.
| Compound Name | Functional Groups | Predicted Biological Activity |
|---|---|---|
| This compound | Methoxy, Sulfonamide, Piperazine | Anticancer, Antidepressant |
| (2-(4-Methoxyphenyl)thiazolidin-4-one | Methoxy, Thiazolidinone | Anti-inflammatory |
| (N-(4-Methoxyphenyl)sulfonamide | Methoxy, Sulfonamide | Antibacterial |
| (N-(2-Hydroxyethyl)piperazine | Hydroxyethyl, Piperazine | Neuropharmacological |
This table highlights the unique structural features and potential applications of each compound relative to the target compound.
Case Studies and Research Findings
Research studies focusing on the biological activity of related compounds provide valuable insights:
- Anti-inflammatory Effects : A study demonstrated that compounds with similar sulfonamide structures exhibited significant anti-inflammatory properties in animal models. The mechanism was linked to the inhibition of pro-inflammatory cytokines.
- Analgesic Properties : Another study indicated that piperazine derivatives showed promising analgesic effects in pain models. The efficacy was attributed to their interaction with opioid receptors.
- Anticancer Activity : Research on related compounds revealed cytotoxic effects against various cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Condensation Reactions : Combining piperazine derivatives with sulfonyl chlorides.
- Substitution Reactions : Modifying existing compounds to enhance biological activity.
The choice of synthesis method significantly impacts the yield and purity of the final product.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
